molecular formula C11H23NO3 B558283 Boc-L-leucinol CAS No. 82010-31-9

Boc-L-leucinol

Cat. No. B558283
CAS RN: 82010-31-9
M. Wt: 217.31 g/mol
InChI Key: LQTMEOSBXTVYRM-VIFPVBQESA-N
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Description

Boc-L-leucinol is a compound with the linear formula (CH3)2CHCH2CH [NHCO2C (CH3)3]CH2OH . It is used in peptide synthesis and has an assay of 95% . It is a precursor to enantiomerically pure α-methyl amines . It is also a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . It has been used in the total synthesis of the gastro-protective amicoumacin C .


Synthesis Analysis

Boc-L-leucinol is synthesized from L-Leucine . L-Leucine is treated with NaBH4 and I2 under argon to give L-leucinol, which is then coupled with Boc-protected amino acids to form the dipeptide alcohols .


Molecular Structure Analysis

The molecular weight of Boc-L-leucinol is 217.31 . Its SMILES string is CC(C)CC@@HNC(=O)OC(C)(C)C . The InChI key is LQTMEOSBXTVYRM-VIFPVBQESA-N .


Chemical Reactions Analysis

Boc-L-leucinol is suitable for Boc solid-phase peptide synthesis . It is a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes .


Physical And Chemical Properties Analysis

Boc-L-leucinol is a liquid . It has an optical activity of [α]23/D −27°, c = 2 in methanol . The density of Boc-L-leucinol is 1.0±0.1 g/cm3 . Its boiling point is 319.3±25.0 °C at 760 mmHg .

Safety and Hazards

Boc-L-leucinol is combustible . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction .

Mechanism of Action

Target of Action

Boc-L-leucinol is primarily used as a precursor in the synthesis of various compounds. It serves as a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . These compounds play crucial roles in biological systems, participating in protein synthesis and serving as building blocks for peptides .

Mode of Action

The compound’s interaction with its targets would depend on the specific synthesis process it is involved in .

Biochemical Pathways

Boc-L-leucinol is involved in the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . These compounds are integral to various biochemical pathways, particularly those involving protein synthesis and peptide formation . The exact downstream effects would depend on the specific compounds synthesized and their roles in the body.

Pharmacokinetics

As a precursor compound used in synthesis, its bioavailability would largely depend on the specific synthesis process and the properties of the final synthesized compounds .

Result of Action

The result of Boc-L-leucinol’s action is the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . These compounds have various molecular and cellular effects, depending on their specific roles in the body. For example, they may be involved in protein synthesis, serve as building blocks for peptides, or participate in other biological processes .

Action Environment

The action, efficacy, and stability of Boc-L-leucinol can be influenced by various environmental factors. These may include the conditions under which the synthesis processes are carried out, such as temperature, pH, and the presence of other compounds or catalysts . .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTMEOSBXTVYRM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427022
Record name Boc-L-leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82010-31-9
Record name Boc-L-leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-leucinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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